molecular formula C10H11N3O2 B1493039 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid CAS No. 2092712-79-1

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Cat. No.: B1493039
CAS No.: 2092712-79-1
M. Wt: 205.21 g/mol
InChI Key: CRSWWIOLPBMZEI-UHFFFAOYSA-N
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Description

6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclobutyl group attached to an imidazo[1,2-b]pyrazole ring system, capped with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired heterocyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle the specific reaction conditions required. The process may also include purification steps to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[1,2-b]pyrazole derivatives: These compounds share a similar heterocyclic structure but may have different substituents or functional groups.

  • Cyclobutyl-containing compounds: Other compounds containing a cyclobutyl group may have different core structures or functional groups.

Uniqueness: 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is unique due to its specific combination of the cyclobutyl group and the imidazo[1,2-b]pyrazole ring system. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c14-10(15)7-8(6-2-1-3-6)12-13-5-4-11-9(7)13/h4-6,12H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSWWIOLPBMZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C3=NC=CN3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
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6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 5
6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Reactant of Route 6
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6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

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